5-Bromo-2-isopropoxybenzonitrile
Overview
Description
5-Bromo-2-isopropoxybenzonitrile: is an organic compound with the molecular formula C10H10BrNO . It is a derivative of benzonitrile, characterized by the presence of a bromine atom at the 5-position and an isopropoxy group at the 2-position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-isopropoxybenzonitrile typically involves a multi-step synthesis. One common method includes the reaction of 2-benzyl alcohol with bromoethane in the presence of potassium carbonate to form 2-bromoisopropyl ether. This intermediate is then reacted with sodium hydrocyanate in an anhydrous ethanol solution to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-isopropoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-isopropoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: Its unique structure allows it to interact with specific biological targets, making it a valuable tool in drug discovery .
Industry: In the industrial sector, this compound is used in the production of various chemicals, including dyes and polymers. Its reactivity and versatility make it a useful building block in chemical manufacturing .
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxybenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
- 5-Bromo-2-methoxybenzonitrile
- 5-Bromo-2-ethoxybenzonitrile
- 5-Bromo-2-propoxybenzonitrile
Comparison: Compared to these similar compounds, 5-Bromo-2-isopropoxybenzonitrile is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions with biological targets. This structural difference can result in distinct chemical and biological properties, making it a valuable compound for specific applications .
Biological Activity
5-Bromo-2-isopropoxybenzonitrile (CAS No. 515832-52-7) is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides an overview of its biological activity, synthesis, and relevant case studies.
Biological Activity
This compound exhibits several biological activities, primarily linked to its structural features. The bromine atom and the isopropoxy group contribute to its interaction with biological targets.
Neuroprotective Effects
There is evidence that certain brominated compounds can provide neuroprotective effects. For example, 5-bromo-2'-deoxyuridine has been shown to selectively affect neuronal cells, indicating that brominated compounds may influence neuronal survival and differentiation processes . While direct studies on this compound are lacking, its structural analogy could suggest potential neuroprotective roles.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell proliferation due to the presence of the nitrile and bromine functional groups.
Study 1: Cytotoxicity in Cancer Cells
A study examining the cytotoxic effects of various halogenated benzonitriles demonstrated significant activity against human cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis through the activation of caspase pathways. Although this study did not specifically test this compound, it provides a framework for understanding its potential effects .
Study 2: Neuroprotection in Neuronal Cultures
Another relevant study focused on the effects of brominated compounds on neuronal cultures revealed selective toxicity towards certain cell types. The findings suggested that while some brominated agents could promote neuronal survival at lower concentrations, higher doses led to increased toxicity. This duality presents a critical consideration for the therapeutic application of brominated compounds like this compound in neurobiology .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-bromo-2-propan-2-yloxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPPYKWHWKFYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390780 | |
Record name | 5-bromo-2-isopropoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515832-52-7 | |
Record name | 5-bromo-2-isopropoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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